![molecular formula C12H13NO B13818472 Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- is an organic compound with the molecular formula C12H11NO It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- typically involves the reaction of 3-methylphenylacetylene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the acetylenic and amide groups. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(3-methylphenyl)-: A similar compound with a simpler structure, lacking the propynyl group.
N-Substituted Acetamides: Compounds with various substituents on the acetamide group, which may exhibit different chemical and biological properties.
Uniqueness
Acetamide, N-[1-(3-methylphenyl)-2-propynyl]- is unique due to the presence of both the 3-methylphenyl and propynyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other acetamide derivatives.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-[1-(3-methylphenyl)prop-2-ynyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-7-5-6-9(2)8-11/h1,5-8,12H,2-3H3,(H,13,14) |
Clé InChI |
AUPVBILMLZZDHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C#C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)


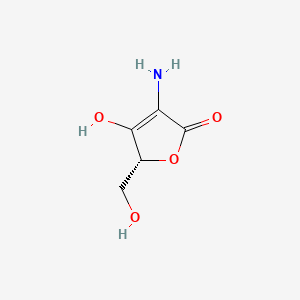


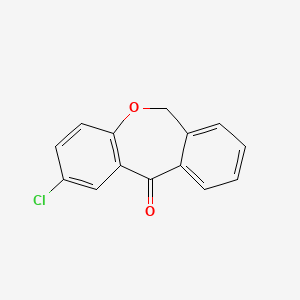
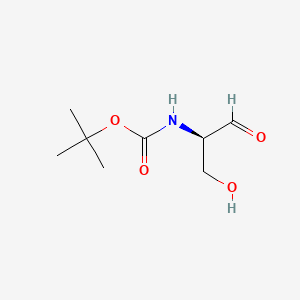
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
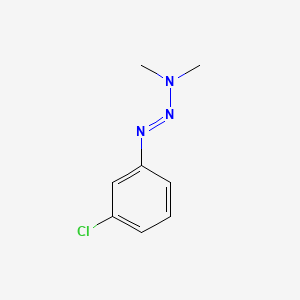
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
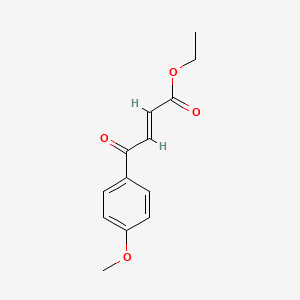

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
